Pexidartinib

Description

This compound is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway. This compound was originally developed by Daiichi Sankyo, Inc. and it was approved by the FDA in August 2019 as the first systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor. Tenosynovial giant cell tumor is a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue. Debilitating symptoms often follow with tenosynovial giant cell tumors, along with a risk of significant functional limitations and a reduced quality of life in patients. While surgical resection is a current standard of care for tenosynovial giant cell tumor, there are tumor types where surgeries are deemed clinically ineffective with a high risk of lifetime recurrence. This compound works by blocking the immune responses that are activated in tenosynovial giant cell tumors. In clinical trials, this compound was shown to promote improvements in patient symptoms and functional outcomes in TGCT. This compound is available in oral formulations and it is commonly marketed as Turalio.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Kinase Inhibitor, and Tyrosine Kinase Inhibitor, and Colony Stimulating Factor Receptor Type 1 (CSF-1R) Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inhibitor, and UGT1A1 Inhibitor.

This compound is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. This compound is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal.

This compound is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and is indicated for tenosynovial giant cell tumor and neoplasm and has 16 investigational indications. This drug has a black box warning from the FDA.

inhibits both CSF1R and c-kit receptor tyrosine kinase; structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

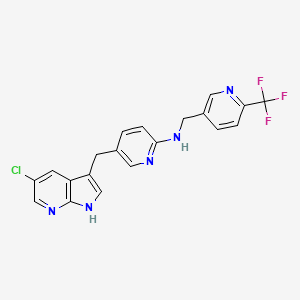

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRKYUXBBNENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026482 | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029044-16-3 | |

| Record name | PLX 3397 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexidartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pexidartinib's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexidartinib is a potent, orally bioavailable small molecule kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] In vitro, its mechanism revolves around the selective, ATP-competitive inhibition of CSF1R, which disrupts key signaling pathways controlling the proliferation, differentiation, and survival of macrophages and other CSF1R-expressing cells.[1][2][3][4][5] this compound also demonstrates significant inhibitory activity against other class III receptor tyrosine kinases, including KIT and FMS-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (FLT3-ITD) mutant.[1][4][6] This targeted inhibition translates to reduced cell viability and the induction of apoptosis in susceptible cell lines, underpinning its therapeutic potential in conditions driven by aberrant CSF1R signaling, such as tenosynovial giant cell tumor (TGCT).[1][2]

Core Molecular Mechanism

This compound's primary mechanism of action is the potent and selective inhibition of CSF1R.[1][2] It functions as a Type I inhibitor, competing with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor.[3][7]

Specifically, this compound interacts with the juxtamembrane region of CSF1R, which is crucial for the receptor's conformational change from an inactive to an active state.[1][4][5] By binding to this region, this compound stabilizes the auto-inhibited conformation of CSF1R.[1][4][5] This action prevents the ligand (CSF-1) from inducing the receptor's autophosphorylation, a critical first step in the activation of downstream signaling cascades.[1][4][5] The ultimate effect is a complete blockade of the CSF-1/CSF1R signaling axis.[4][5]

References

- 1. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Pexidartinib's Engagement with CSF1R: A Technical Deep Dive into Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of pexidartinib with its primary target, the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound is a selective tyrosine kinase inhibitor that has garnered significant attention for its therapeutic potential. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the critical pathways and workflows involved.

This compound's Binding Affinity Profile

This compound is a potent inhibitor of the CSF1 receptor, demonstrating high affinity in biochemical assays. It also exhibits inhibitory activity against other related kinases, most notably c-KIT and FMS-like tyrosine kinase 3 (FLT3). The binding affinity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Target Kinase | IC50 (nM) | Assay Platform | Reference |

| Primary Targets | |||

| CSF1R | 13 - 20 | Enzymatic/Biochemical Assays | [1][2][3][4][5][6][7] |

| c-KIT | 10 - 27 | Enzymatic/Biochemical Assays | [1][2][3][5][6][7] |

| FLT3 | 160 | Enzymatic/Biochemical Assays | [1][2][5] |

| Off-Target Kinases | |||

| KDR (VEGFR2) | 350 | Kinase Profiling Assay | [2] |

| FLT1 (VEGFR1) | 880 | Kinase Profiling Assay | [2] |

| LCK | 860 | Kinase Profiling Assay | [2] |

Note: While IC50 values provide a robust measure of inhibitory potency, specific kinetic constants such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the this compound-CSF1R interaction are not extensively reported in the publicly available literature. These parameters, often determined by techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would offer a more detailed understanding of the binding and unbinding kinetics.

Mechanism of Action: A Type II Inhibitor

This compound is classified as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes the inactive, "DFG-out" conformation of the CSF1R kinase domain. It achieves this by binding to an allosteric site adjacent to the ATP-binding pocket, inducing a conformational change that prevents the receptor from adopting its active state. This mechanism contributes to its selectivity and potent inhibition of CSF1R signaling.[8]

Experimental Protocols

The determination of this compound's binding affinity and functional inhibition relies on a variety of sophisticated biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.

Biochemical Assays for IC50 Determination

1. LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to kinases.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.[9][10]

-

Materials:

-

Recombinant CSF1R kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive ligand)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

TR-FRET-compatible plate reader

-

-

Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

The CSF1R kinase and the Eu-anti-Tag antibody are mixed and pre-incubated.

-

The kinase/antibody mixture is added to the wells of the microplate containing the this compound dilutions.

-

The Kinase Tracer is added to all wells to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm for europium and 665 nm for the tracer).

-

The data is analyzed by plotting the emission ratio (665 nm / 615 nm) against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9][10]

-

2. Z'-LYTE™ Kinase Assay

This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

-

Principle: The assay uses a FRET-based peptide substrate that, when phosphorylated by the kinase, becomes resistant to cleavage by a site-specific protease. In the presence of an inhibitor, the kinase is less active, the substrate remains largely unphosphorylated, and is subsequently cleaved by the protease, disrupting FRET.

-

Materials:

-

Recombinant CSF1R kinase

-

Z'-LYTE™ peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Development Reagent (protease)

-

Stop Reagent

-

Assay Buffer

-

Microplates

-

Fluorescence plate reader

-

-

Procedure:

-

The kinase reaction is set up by combining CSF1R, the peptide substrate, and ATP in the assay buffer.

-

A serial dilution of this compound is added to the reaction mixture.

-

The reaction is incubated to allow for substrate phosphorylation.

-

The Development Reagent is added, and the mixture is incubated to allow for the cleavage of unphosphorylated substrate.

-

The Stop Reagent is added to terminate the reaction.

-

The fluorescence is read at two wavelengths (for the donor and acceptor fluorophores of the FRET pair).

-

The ratio of the two emission signals is used to calculate the percentage of phosphorylation. The IC50 value is determined by plotting the percent inhibition against the this compound concentration.

-

Cellular Assays for Functional Inhibition

1. CSF1R Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the ligand-induced autophosphorylation of CSF1R in a cellular context.

-

Principle: Cells that endogenously or exogenously express CSF1R are stimulated with its ligand, CSF-1, which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. The level of phosphorylated CSF1R is then quantified, typically by Western blotting or ELISA, in the presence and absence of the inhibitor.[11][12]

-

Materials:

-

Cell line expressing CSF1R (e.g., M-NFS-60, THP-1)

-

Recombinant human CSF-1

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-CSF1R (total) and anti-phospho-CSF1R (specific to an autophosphorylation site, e.g., Tyr723)

-

Western blot or ELISA reagents

-

-

Procedure:

-

Cells are cultured and then serum-starved to reduce basal receptor phosphorylation.

-

The cells are pre-treated with various concentrations of this compound for a defined period.

-

The cells are then stimulated with a fixed concentration of CSF-1 for a short duration (e.g., 5-15 minutes).

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of total CSF1R and phosphorylated CSF1R are analyzed by Western blot or ELISA.

-

The inhibition of autophosphorylation is quantified by normalizing the phospho-CSF1R signal to the total CSF1R signal. The IC50 value is determined from the dose-response curve.[11][12]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding this compound's mechanism and how its properties are assessed.

CSF1R Signaling Pathway and this compound Inhibition

Caption: CSF1R signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for IC50 Determination using LanthaScreen™

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

- 1. medrxiv.org [medrxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Early posttraumatic CSF1R inhibition via PLX3397 leads to time- and sex-dependent effects on inflammation and neuronal maintenance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Pexidartinib's Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (formerly PLX3397) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor. It is the first systemic therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to improvement with surgery. This compound's primary mechanism of action is the inhibition of the colony-stimulating factor 1 receptor (CSF1R), a key driver of macrophage proliferation and differentiation. By targeting CSF1R, this compound effectively reduces the tumor burden in TGCT, which is characterized by the overexpression of the CSF1 ligand. Beyond its primary target, this compound exhibits a distinct selectivity profile against other kinases, which is crucial for understanding its full therapeutic potential and off-target effects.

This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathway and experimental workflows.

This compound Kinase Selectivity Profile

This compound is a potent inhibitor of CSF1R, the proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] The inhibitory activity of this compound has been quantified using various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| CSF1R | 20 | Biochemical | [1] |

| c-KIT | 10 | Biochemical | [1] |

| FLT3 | 160 | Biochemical | [1] |

| PDGFR-β | - | - | [2] |

Further comprehensive kinome-wide screening data is needed to populate a more extensive selectivity table.

Core Signaling Pathway: CSF1R

The primary therapeutic effect of this compound is mediated through the inhibition of the CSF1R signaling pathway. CSF1R is a receptor tyrosine kinase that, upon binding to its ligand CSF1, dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades. These pathways are critical for the proliferation, survival, and differentiation of macrophages and other myeloid cells.

Key downstream signaling pathways activated by CSF1R include:

-

PI3K-AKT Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

-

JNK Pathway: Involved in stress responses and apoptosis.

-

STAT3 Pathway: Plays a role in cell proliferation and survival.

This compound binding to the ATP-binding pocket of CSF1R prevents its autophosphorylation and subsequent activation of these downstream pathways, thereby inhibiting the pro-proliferative and pro-survival signals in target cells.

Experimental Protocols

The following sections detail the methodologies used to characterize the kinase selectivity and cellular effects of this compound.

Biochemical Kinase Inhibition Assays

1. Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity. It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

-

Principle: A kinase reaction is performed with a specific peptide substrate and ATP. After the kinase reaction, a development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide. Cleavage results in a fluorescence resonance energy transfer (FRET) signal. Kinase inhibition leads to more non-phosphorylated peptide, increased cleavage, and a higher FRET signal.

-

General Protocol:

-

Kinase Reaction: A solution containing the target kinase, a specific peptide substrate, and ATP is incubated in the presence of varying concentrations of this compound or a vehicle control.

-

Development: A development reagent containing the protease is added to the reaction mixture and incubated to allow for cleavage of the non-phosphorylated substrate.

-

Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal from the this compound-treated wells to the control wells. IC50 values are determined by fitting the data to a dose-response curve.

-

2. AlphaScreen™ Kinase Assay

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the phosphorylation of a biotinylated substrate by a kinase.

-

Principle: A biotinylated peptide substrate is incubated with a kinase and ATP in the presence of an inhibitor. After the reaction, streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads are added. If the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.

-

General Protocol:

-

Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with this compound or a vehicle control.

-

Detection: A mixture of streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads is added.

-

Signal Measurement: The plate is incubated in the dark, and the luminescent signal is read on an AlphaScreen-compatible plate reader.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curve.

-

Cellular Assays

1. Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 96 hours).[3]

-

MTS Reagent Addition: The MTS reagent is added to each well and incubated.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

-

2. Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in the CSF1R signaling pathway, providing direct evidence of this compound's inhibitory effect in a cellular context.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins.

-

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins such as CSF1R, AKT, ERK, JNK, and STAT3.[4][5][6]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins compared to total proteins.

-

Conclusion

This compound is a potent inhibitor of CSF1R, c-KIT, and FLT3, with its primary therapeutic efficacy in TGCT derived from its robust inhibition of the CSF1R signaling pathway. A comprehensive understanding of its broader kinase selectivity profile is essential for identifying potential new therapeutic applications and for monitoring and managing off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors in drug discovery and development. Further research to generate a comprehensive, quantitative kinome-wide selectivity profile will provide deeper insights into the molecular pharmacology of this important therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of CSF1R and KIT With this compound Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of Pexidartinib in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of pexidartinib, a selective tyrosine kinase inhibitor, with a specific focus on studies conducted in mouse models. This compound targets the colony-stimulating factor 1 receptor (CSF1R), playing a crucial role in modulating macrophage activity, which is central to its therapeutic effects in conditions like tenosynovial giant cell tumor (TGCT).[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is fundamental for translating findings to clinical applications.

Pharmacokinetic Profile (ADME)

While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC in mice are not extensively published, a significant body of work has characterized the metabolic fate and disposition of this compound in these models. The overall profile is marked by extensive metabolism and predominantly fecal excretion.

Absorption: this compound is an orally bioavailable small molecule.[2] In humans, administration with food, particularly high-fat meals, can significantly increase its absorption and exposure.[3][4] This is a critical consideration for murine studies where this compound is often administered in medicated chow, which may enhance its systemic uptake.[2]

Distribution: Preclinical studies in rats have shown that this compound can penetrate the central nervous system. While specific data for mice is limited, this suggests potential for distribution into various tissues beyond the plasma compartment. In humans, this compound is highly bound (~99%) to plasma proteins.[1]

Metabolism: this compound undergoes extensive biotransformation in mice.[5] Studies have identified a complex array of metabolites, indicating that the liver plays a central role in its clearance.

-

Pathways: The primary metabolic pathways are oxidation, likely mediated by cytochrome P450 (CYP) enzymes, and glucuronidation.[6] In humans, CYP3A4 and UGT1A4 are the key enzymes involved.[1]

-

Metabolites: In vivo mouse studies have successfully characterized numerous metabolites. At least 30 Phase I metabolites (primarily oxidative) and 28 Phase II metabolites have been identified in mouse feces, urine, plasma, and liver.[5] The Phase II conjugates include glucuronides, sulfates, and various adducts with glutathione, cysteinyl-glycine, and N-acetylcysteine.[5]

-

Reactive Metabolites: The detection of glutathione-derived adducts in mice confirms the formation of reactive metabolites, a finding consistent with in vitro studies using mouse liver microsomes.[5][7] This metabolic activation is an important area of investigation, particularly concerning the drug's potential for hepatotoxicity.[5][7]

Excretion: The primary route of elimination for this compound in mice is through the feces.[5] A significant portion of the drug is excreted as the unchanged parent compound, a finding that aligns with mass balance studies in humans where the majority of the administered dose is recovered in feces.[5][8]

Quantitative Data: Dosing in Mouse Models

| Mouse Model Strain | Condition / Disease Model | Dosing Regimen | Administration Route | Reference |

| C3H/HeJ | Osteosarcoma | 5 mg/kg or 10 mg/kg | Retro-orbital injection | [9] |

| RM-1 tumor-bearing mice | Prostate Cancer | Administered in chow (dose not specified) | Oral (medicated chow) | [2] |

| GFAP mutant knock-in | Alexander Disease | Not specified | Not specified | N/A |

| BMF mice | Bone Marrow Failure | 50 mg/kg, 3 times per week | Not specified | N/A |

Experimental Protocols

The following outlines a generalized methodology for conducting in vivo pharmacokinetic studies of this compound in mice, synthesized from protocols used in published research.

a) Animal Models:

-

Commonly used strains for oncology and pharmacology studies include C3H/HeJ, BALB/c, or C57BL/6 mice.[9] The choice of strain should be aligned with the specific disease model and research question.

b) Drug Formulation and Administration:

-

Formulation: For parenteral administration (e.g., intravenous, intraperitoneal, retro-orbital), this compound can be formulated in a vehicle such as 20% DMSO in a saline or PBS solution.[9] For oral administration, it can be given via gavage or incorporated into rodent chow for continuous dosing.

-

Administration: The route should reflect the intended clinical use. Oral gavage is common for single-dose PK studies, while retro-orbital or tail-vein injections may be used for assessing intravenous pharmacokinetics.[9]

c) Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collection is typically performed via submandibular, saphenous, or retro-orbital bleeds. Terminal blood collection can be done via cardiac puncture. Plasma is separated by centrifugation and stored at -80°C.

-

Tissues: For distribution studies, tissues of interest (e.g., liver, tumor, brain) are collected following euthanasia, weighed, homogenized, and stored at -80°C.

-

Excreta: For mass balance studies, mice are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).[5]

d) Bioanalysis:

-

Quantification of this compound and its metabolites in plasma, tissue homogenates, and excreta is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for accurate pharmacokinetic analysis.[7]

Visualizations: Pathways and Workflows

This compound's primary mechanism involves the inhibition of the CSF1R signaling cascade. By binding to the kinase domain, it prevents the ligand CSF1 from activating the receptor, thereby blocking downstream signaling that promotes the proliferation and survival of macrophages and other tumor-associated cells.[1][10]

Caption: this compound inhibits the CSF1R signaling pathway.

A typical pharmacokinetic study in mice follows a structured workflow from animal preparation to data analysis.

Caption: Workflow for a this compound in vivo pharmacokinetic study.

The journey of this compound through the body involves absorption from the gut, distribution to tissues, extensive metabolism in the liver, and eventual excretion.

Caption: Overview of this compound's ADME process in a mouse model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Potential Drug‐Drug Interaction Risk of this compound With Substrates of Cytochrome P450 and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Absorption Model for this compound to Evaluate the Impact of Meal Contents and Intake Timing on Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing the metabolites of the tyrosine-kinase inhibitor this compound in mouse feces, urine, plasma, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor this compound In Vitro Using LC–MS-Based Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Pexidartinib's Impact on Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), plays a critical role in modulating the tumor microenvironment by influencing macrophage polarization. This technical guide provides an in-depth analysis of this compound's effect on shifting macrophages from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. This is achieved through the inhibition of the CSF-1/CSF-1R signaling axis, a key pathway in the differentiation, proliferation, and survival of macrophages, particularly those with an M2-like polarization. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development in this area.

Core Mechanism of Action: Inhibition of CSF-1R Signaling

This compound exerts its effects by targeting the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][2] These pathways are instrumental in promoting the survival, proliferation, and differentiation of monocytes into macrophages, and in polarizing them towards an M2 phenotype, which is often associated with tumor progression and immune suppression.[2][3][4] By inhibiting CSF-1R, this compound effectively blocks these downstream signals, leading to a reduction in the number of tumor-associated macrophages (TAMs), particularly those with an M2-like profile, and a functional shift towards an M1-like, anti-tumorigenic state.[5][6][7]

Quantitative Effects of this compound on Macrophage Polarization

The following tables summarize the quantitative data from various preclinical studies, demonstrating the impact of this compound on macrophage polarization markers and cytokine expression.

Table 1: Effect of this compound on M1 and M2 Macrophage Marker Expression

| Model System | Treatment | M2 Marker (CD206) Expression | M1 Marker (CD80) Expression | M1/M2 Ratio (CD80/CD206 MFI) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound (500 nM) | >50% decrease in MFI | Dose-dependent increase | Significantly decreased | [8] |

| Murine Colorectal Cancer Model (in vivo) | This compound | Depletion of M2 macrophages | - | - | [3] |

| Sarcoma Model (in vivo) | This compound (10 mg/kg) | Decreased accumulation of CD206+ cells | Decreased accumulation of CD80+ cells | Significantly decreased | [8] |

| Lung Adenocarcinoma Model (in vivo) | This compound | Significant decrease in Arg1 and Tgfb1 | - | Shift from M2 to M1 | [5][6] |

Table 2: Effect of this compound on Gene Expression in Macrophages

| Gene | Function | Model System | This compound Treatment | Change in Expression | Reference |

| CD206 (MRC1) | M2 Marker | BMDMs | 100 nM, 500 nM | Dose-dependent decrease | [8] |

| CCL2 | M2-associated chemokine | BMDMs | 100 nM, 500 nM | Dose-dependent decrease | [8] |

| IL-1β | M1-associated cytokine | BMDMs | 100 nM, 500 nM | Dose-dependent increase | [8] |

| iNOS (NOS2) | M1 Marker | BMDMs | 100 nM, 500 nM | Dose-dependent increase | [8] |

| CD80 | M1 Marker | BMDMs | 100 nM, 500 nM | Dose-dependent increase | [8] |

| Arg1 | M2 Marker | Lung Adenocarcinoma | In vivo | Significantly decreased | [5][6] |

| Tgfb1 | M2-associated cytokine | Lung Adenocarcinoma | In vivo | Significantly decreased | [5][6] |

Table 3: Effect of this compound on Cytokine and Chemokine Secretion

| Cytokine/Chemokine | Primary Association | Model System | This compound Treatment | Change in Secretion | Reference |

| IL-10 | M2 (immunosuppressive) | Lung Adenocarcinoma (serum) | In vivo | Decreased from ~40 pg/mL to ~20 pg/mL | [5][6] |

| TNF | M1 (pro-inflammatory) | Lung Adenocarcinoma (serum) | In vivo | Increased | [5][6] |

| IL-2 | Th1/M1 response | Lung Adenocarcinoma (serum) | In vivo | Increased | [5][6] |

| CCL22 | Treg recruitment (M2-associated) | Lung Adenocarcinoma (serum) | In vivo | Significantly decreased (e.g., from 1114.7 pg/mL to 517.16 pg/mL) | [5] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to assess the effect of this compound on macrophage polarization.

In Vitro Macrophage Polarization and this compound Treatment

Objective: To assess the direct effect of this compound on macrophage polarization in a controlled environment.

Materials:

-

Primary monocytes (e.g., bone marrow-derived from mice) or macrophage cell lines (e.g., RAW264.7, J774.1).[8]

-

Recombinant M-CSF for differentiation.

-

Recombinant cytokines for polarization (e.g., IL-4, IL-13 for M2; LPS and IFN-γ for M1).

-

This compound (PLX3397).[8]

-

Cell culture medium and supplements.

Protocol:

-

Cell Culture and Differentiation:

-

Isolate bone marrow cells from mice and culture in the presence of M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate into bone marrow-derived macrophages (BMDMs).[8]

-

Alternatively, culture macrophage cell lines according to standard protocols.

-

-

M2 Polarization:

-

This compound Treatment:

-

Treat the M2-polarized macrophages with varying concentrations of this compound (e.g., 100 nM, 500 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]

-

-

Analysis:

-

Harvest cells for analysis of surface marker expression by flow cytometry.

-

Lyse cells for RNA extraction and gene expression analysis by RT-qPCR.

-

Collect supernatants for cytokine analysis by ELISA.

-

Flow Cytometry for Macrophage Phenotyping

Objective: To quantify the expression of M1 and M2 surface markers on macrophages following this compound treatment.

Protocol:

-

Harvest and wash cells with FACS buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies against macrophage and polarization markers (e.g., F4/80, CD11b, CD206, CD80).

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer and analyze using appropriate software to determine the percentage of positive cells and mean fluorescence intensity (MFI).[8]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of M1 and M2-associated genes.

Protocol:

-

Extract total RNA from macrophage cell lysates using a commercial kit.

-

Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., Arg1, Nos2, Mrc1, Il1b, Tnf) and a housekeeping gene for normalization (e.g., Gapdh, Actb).[6]

-

Calculate relative gene expression using the ΔΔCt method.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of secreted cytokines in the cell culture supernatant or serum.

Protocol:

-

Collect cell culture supernatants or serum from in vivo studies.

-

Use commercial ELISA kits for specific cytokines of interest (e.g., IL-10, TNF-α, CCL22).[5]

-

Follow the manufacturer's instructions for performing the assay.

-

Measure absorbance using a plate reader and calculate cytokine concentrations based on a standard curve.

In Vivo Murine Tumor Models

Objective: To evaluate the effect of this compound on the tumor microenvironment and macrophage polarization in a living organism.

Protocol:

-

Tumor Cell Implantation: Implant cancer cells (e.g., MC38 colon adenocarcinoma, LLC lung carcinoma) subcutaneously or orthotopically into immunocompetent mice.[3][5]

-

This compound Administration: Once tumors are established, treat mice with this compound (e.g., by oral gavage at a specific dose and schedule) or a vehicle control.[5]

-

Tumor Monitoring: Measure tumor volume regularly and monitor the overall health of the animals.[5]

-

Tissue Harvesting and Analysis: At the end of the study, harvest tumors and other relevant tissues (e.g., spleen, lymph nodes).

-

Immunohistochemistry/Immunofluorescence: Analyze tissue sections for the presence and localization of M1 (e.g., iNOS) and M2 (e.g., CD206, CD163) macrophages.[3]

-

Flow Cytometry: Prepare single-cell suspensions from tumors to quantify different immune cell populations, including M1 and M2 macrophages.[5]

Conclusion and Future Directions

This compound's ability to inhibit CSF-1R signaling and subsequently modulate macrophage polarization presents a promising therapeutic strategy for a variety of cancers and other diseases characterized by a pro-tumoral or pro-fibrotic M2 macrophage-dominant microenvironment. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the mechanisms of this compound and to design novel combination therapies that leverage its immunomodulatory effects. Future research should focus on identifying predictive biomarkers for patient response to this compound and on exploring its synergistic potential with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immunity.

References

- 1. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSFR/CSF1R signaling regulates myeloid fates in zebrafish via distinct action of its receptors and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]

- 4. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Preclinical Profile of Pexidartinib: A Technical Guide to its Activity in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (PLX3397) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] It also demonstrates inhibitory activity against other class III receptor tyrosine kinases, including KIT and FMS-like tyrosine kinase 3 (FLT3).[4][5][6] The primary mechanism of action relevant to solid tumors is the modulation of the tumor microenvironment (TME) through the inhibition of tumor-associated macrophages (TAMs).[3][4] TAMs, which are dependent on CSF1R signaling for their survival, proliferation, and differentiation, are key drivers of tumor progression, angiogenesis, immune suppression, and metastasis.[4][7] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism, efficacy, and therapeutic potential of this compound in various solid tumor models.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to the juxtamembrane region of the CSF1R, stabilizing the receptor in an inactive, autoinhibited conformation.[4][8] This competitive inhibition prevents the binding of ATP and the ligands CSF-1 (colony-stimulating factor 1) and IL-34, thereby blocking the ligand-induced autophosphorylation and subsequent activation of downstream signaling cascades.[4][7][8]

The principal pathways downstream of CSF1R activation are the Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) pathway, which is crucial for cell survival, and the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, which regulates proliferation and differentiation.[9][10] By inhibiting CSF1R, this compound effectively abrogates these signals in TAMs, leading to their depletion from the TME and a shift from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like state.

Preclinical Efficacy Data

This compound has demonstrated significant preclinical activity both in vitro, through direct kinase inhibition, and in vivo, primarily through the modulation of the tumor microenvironment across a range of solid tumor types.

In Vitro Kinase and Cellular Activity

The inhibitory concentration (IC50) of this compound has been determined against its primary kinase targets and in various cell-based proliferation assays.

| Target / Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Kinase Targets | |||

| c-FMS (CSF1R) | Kinase Assay | 17 - 20 | [1][2][11] |

| c-Kit | Kinase Assay | 10 - 12 | [1][3][11] |

| FLT3 | Kinase Assay | 160 | [1][11] |

| KDR (VEGFR2) | Kinase Assay | 350 | [1] |

| Cellular Models | |||

| M-NFS-60 (Murine Myeloid Leukemia) | CSF-1 Dependent Proliferation | 440 | [11] |

| Bac1.2F5 (Murine Macrophage) | CSF-1 Dependent Proliferation | 220 | [5] |

| M-07e (Human Megakaryoblastic Leukemia) | SCF-Dependent Proliferation | 100 | [5] |

| BMDM (Murine Bone Marrow-Derived Macrophages) | CSF-1 Induced Growth | 56 | [1] |

In Vivo Monotherapy Efficacy

In vivo studies have been crucial in demonstrating that the anti-tumor effects of this compound are primarily driven by its impact on the tumor microenvironment.

| Tumor Model | Host | Treatment & Dose | Key Findings | Reference(s) |

| Glioblastoma | C57 Mice (GL261 cells) | This compound (p.o.) | Inhibited glioblastoma invasion. | [11] |

| Proneural Glioma Mouse Model (PDGF-B driven) | This compound | Blocked glioma progression, suppressed tumor cell proliferation, and reduced tumor grade. | [12] | |

| Sarcoma | C3H/HeJ Mice (LM8 Osteosarcoma Orthotopic Xenograft) | This compound | Significantly suppressed primary tumor growth and lung metastasis; improved metastasis-free survival. Depleted TAMs and Tregs while increasing CD8+ T-cell infiltration. | [10] |

| Prostate Cancer | Athymic Nude Mice (Canine ACE-1 cells) | This compound | Attenuated spontaneous bone metastases. | [9] |

Preclinical Combination Studies

The mechanism of this compound, centered on alleviating TAM-mediated immunosuppression, provides a strong rationale for its use in combination with other anti-cancer therapies.

Combination with Chemotherapy

Preclinical studies have shown that cytotoxic therapies like paclitaxel can increase CSF-1 expression in tumor cells, leading to the recruitment of TAMs that contribute to therapeutic resistance.[2] this compound can abrogate this effect.

-

Breast Cancer Model (MMTV-PyMT): In transgenic MMTV-PyMT mice, the combination of this compound (40 mg/kg, p.o.) and paclitaxel led to a significant reduction in tumor growth and pulmonary metastases compared to paclitaxel alone.[9][11][13] This was associated with decreased macrophage infiltration and a concurrent increase in intratumoral CD4+ and CD8+ T cells.[2][9]

Combination with Radiotherapy

TAMs and microglia are implicated in resistance to radiation therapy. By depleting these cells, this compound can act as a radiosensitizer.

-

Glioblastoma Models: Preclinical activity has demonstrated that this compound increases radiation sensitivity in distinct glioblastoma models.[14][15]

-

Prostate Cancer Model: In a prostate cancer model, resistance to irradiation was linked to higher levels of TAMs; treatment with this compound resulted in increased radiation sensitivity.[16]

Combination with Immunotherapy

By depleting immunosuppressive M2-like TAMs, this compound can remodel the TME to be more permissive to T-cell-mediated anti-tumor immunity, thereby synergizing with immune checkpoint inhibitors (ICIs).

-

Colorectal Cancer Model: this compound combined with an anti-PD-1 antibody depleted M2 macrophages, increased the infiltration of CD8+ T cells into the tumor, and enhanced anti-tumor activity.[17]

-

Lung Adenocarcinoma Model: The combination of this compound and an anti-PD-1 antibody reduced Treg infiltration by decreasing TAM-derived CCL22, leading to improved therapeutic outcomes.[18]

Key Experimental Methodologies

The following protocols are representative of the methods used in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cells.

-

Cell Plating: Seed cells (e.g., HepG2, BMDMs) in 96-well plates at a predetermined density and culture for 24 hours.[19]

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[19]

-

Reagent Addition: Add a viability reagent such as CellTiter-Blue® or MTT. For CellTiter-Blue, add 10 µL of reagent mixed with 90 µL of serum-free medium to each well.[19]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.[19][20]

-

Measurement: Measure fluorescence (for CellTiter-Blue) at 560 nm excitation / 590 nm emission or absorbance (for MTT after solubilization) using a microplate reader.[19]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for CSF1R Signaling

This method is used to assess the inhibition of CSF1R phosphorylation and downstream signaling.

-

Cell Culture and Treatment: Culture cells (e.g., 12Z, BMDMs) to 70-80% confluency. Serum-starve cells if necessary, then pre-treat with various concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.[10][21]

-

Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 25-50 ng/mL) for a short duration (e.g., 5, 15, 30, 60 minutes) to induce receptor phosphorylation.[10][21]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[10][22]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Syngeneic/Xenograft Tumor Models

These models are essential for evaluating the in vivo efficacy and pharmacodynamic effects of this compound.

-

Animal Strain: Select an appropriate mouse strain (e.g., C3H/HeJ for LM8 osteosarcoma syngeneic model, athymic nude mice for human xenografts).[10]

-

Tumor Cell Implantation: Inject a specified number of tumor cells (e.g., 1x10^6 LM8 cells) into the desired site (e.g., subcutaneously in the flank or orthotopically in the tibia).[10]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Randomize mice into treatment groups (e.g., Vehicle, this compound). Administer this compound via oral gavage at a specified dose and schedule (e.g., 40 mg/kg daily).[11]

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.

-

Endpoint and Tissue Collection: At the study endpoint, euthanize animals and harvest tumors and other organs (e.g., lungs for metastasis analysis) for further analysis.

Immunohistochemistry (IHC) for Immune Cell Infiltration

IHC is used to visualize and quantify the effects of this compound on immune cells within the TME.

-

Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

-

Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA buffer, pH 8.0).[23]

-

Blocking: Quench endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a blocking serum.[23]

-

Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-F4/80 or anti-CD68 for macrophages, anti-CD8 for cytotoxic T cells, anti-FOXP3 for regulatory T cells) overnight at 4°C.[10][23]

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen like DAB.[23]

-

Counterstain and Mounting: Counterstain with hematoxylin, dehydrate through ethanol and xylene, and coverslip.[23]

-

Analysis: Capture images using a microscope and quantify the number of positive cells per area or the percentage of positive staining area using image analysis software.

Conclusion

The collective preclinical data provide a robust foundation for the clinical development of this compound in solid tumors. Its unique mechanism of targeting the tumor microenvironment by inhibiting CSF1R-dependent tumor-associated macrophages distinguishes it from agents that directly target cancer cells. Preclinical studies have consistently demonstrated that this compound can reduce the population of immunosuppressive TAMs, thereby slowing tumor growth, reducing metastasis, and remodeling the TME to be more responsive to other therapies.[9][10] The strong synergy observed with chemotherapy, radiotherapy, and immune checkpoint inhibitors highlights its potential as a cornerstone of combination treatment strategies aimed at overcoming therapeutic resistance and improving patient outcomes in a variety of solid malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Phase 1b/2 study of orally administered this compound in combination wi" by Joe S Mendez, Adam L Cohen et al. [scholarlycommons.henryford.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Phase 1b/2 study of this compound (PEX) in combination with radiation therapy (XRT) and temozolomide (TMZ) in newly diagnosed glioblastoma. - ASCO [asco.org]

- 17. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]

- 19. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibition of CSF1R and KIT With this compound Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. niehs.nih.gov [niehs.nih.gov]

Pexidartinib: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

For Immediate Release

This technical guide provides an in-depth analysis of pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its profound impact on immune cell infiltration within the tumor microenvironment (TME). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the CSF-1/CSF-1R Axis

This compound's primary mechanism of action is the inhibition of the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R is a critical signaling pathway for the survival, proliferation, differentiation, and recruitment of monocytes and macrophages.[1][2][3] In the context of cancer, tumor cells and other cells within the TME often secrete high levels of CSF-1, leading to the recruitment and polarization of tumor-associated macrophages (TAMs).[1][2][4] These TAMs, predominantly of the M2-like phenotype, are known to be immunosuppressive and contribute to tumor growth, angiogenesis, and metastasis.[1][4][5]

This compound competitively binds to the ATP-binding pocket of the CSF-1R, stabilizing it in an inactive conformation and preventing the downstream signaling cascade.[6][7] This blockade effectively inhibits the recruitment and survival of TAMs within the tumor, leading to a significant remodeling of the immune landscape.[2][3][8]

Quantitative Impact on Immune Cell Infiltration

This compound treatment leads to a significant shift in the composition of immune cells within the TME, most notably a reduction in immunosuppressive M2-like macrophages and a corresponding increase in cytotoxic T lymphocytes. The following tables summarize the quantitative data from key preclinical and clinical studies.

| Immune Cell Population | Cancer Model | Treatment Group | Change from Control | Method of Analysis | Reference |

| Tumor-Associated Macrophages (TAMs) | Osteosarcoma (in vivo) | This compound | Depletion of TAMs | Immunohistochemistry | [1] |

| M2 Macrophages (CD206+) | Colorectal Cancer (in vivo) | This compound | Depletion of M2 macrophages | Immunohistochemistry | [9] |

| M2 Macrophages | Sarcoma (in vivo) | This compound | Profound decrease in TAMs | Not Specified | [5] |

| CD8+ T Cells | Osteosarcoma (in vivo) | This compound | Enhanced infiltration | Immunohistochemistry | [1] |

| CD8+ T Cells | Colorectal Cancer (in vivo) | This compound | Increased infiltration into tumor nest | Immunohistochemistry | [9][10] |

| CD4+ T Cells | Colorectal Cancer (in vivo) | This compound | Increased infiltration | Immunohistochemistry | [9] |

| Regulatory T Cells (FoxP3+) | Osteosarcoma (in vivo) | This compound | Depletion of FOXP3+ regulatory T cells | Immunohistochemistry | [1] |

| Regulatory T Cells | Lung Adenocarcinoma (in vivo) | This compound | Decreased infiltration | Flow Cytometry | [11][12] |

Table 1: Summary of this compound's Effect on Immune Cell Infiltration in Preclinical Models.

| Immune Cell Population | Cancer Type | Treatment Group | Change from Baseline | Method of Analysis | Reference |

| Activated M2 Macrophages | Unresectable Sarcoma and MPNST | This compound + Sirolimus | Decline in activated M2 macrophages | Not Specified | [5] |

| CD14lowCD16high Monocytes | Advanced/Metastatic CRC and PDAC | This compound + Durvalumab | Decrease in peripheral blood | Flow Cytometry | [13] |

| Blood Dendritic Cell (DC) subsets | Advanced/Metastatic CRC and PDAC | This compound + Durvalumab | Significant decrease | Flow Cytometry | [13] |

Table 2: Summary of this compound's Effect on Immune Cells in Clinical Trials.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound inhibits the CSF-1/CSF-1R signaling pathway.

Caption: A typical experimental workflow for evaluating this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and building upon these findings.

In Vivo Tumor Models and this compound Administration

-

Cell Lines and Animal Models: Studies have utilized various cancer cell lines, such as MC38 colon adenocarcinoma and LM8 osteosarcoma, implanted into syngeneic mouse models (e.g., C57BL/6 mice) to ensure a competent immune system.[2][8][9]

-

Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are typically injected subcutaneously or orthotopically into the mice.[2][8]

-

This compound Formulation and Dosing: this compound (PLX3397) is often formulated in a suitable vehicle and administered orally via gavage or as a component of the chow.[1][9] Dosing regimens vary between studies but are designed to achieve therapeutic plasma concentrations.

-

Tumor Growth Measurement: Tumor volume is periodically measured using calipers, and calculated using the formula (length × width^2) / 2.[9]

Immunohistochemistry (IHC) for Immune Cell Infiltration

-

Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are then cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.

-

Blocking and Antibody Incubation: Sections are blocked with a serum-free protein block to prevent non-specific antibody binding. Primary antibodies targeting specific immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages, anti-CD206 for M2 macrophages) are then incubated overnight at 4°C.

-

Detection and Visualization: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding. Slides are counterstained with hematoxylin.

-

Quantification: The number of positive cells per high-power field or the percentage of positive staining area is quantified using image analysis software.

Flow Cytometry for Immune Cell Phenotyping

-

Single-Cell Suspension Preparation: Excised tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.

-

Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is then analyzed using software such as FlowJo to gate on specific immune cell populations and quantify their proportions.

Conclusion

This compound's ability to selectively inhibit the CSF-1/CSF-1R signaling pathway presents a powerful strategy to modulate the tumor immune microenvironment. By depleting immunosuppressive M2-like TAMs, this compound facilitates the infiltration and activity of anti-tumor immune cells, particularly CD8+ T cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore and leverage the immunomodulatory properties of this compound in cancer therapy. The potential for combination therapies with immune checkpoint inhibitors is a particularly promising avenue for future investigation.[9][10]

References

- 1. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. [this compound inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. medrxiv.org [medrxiv.org]

Pexidartinib: A Deep Dive into its Molecular Structure and Chemical Properties for Drug Development Professionals

An In-depth Technical Guide

Introduction

Pexidartinib, marketed under the brand name Turalio®, is a pioneering oral tyrosine kinase inhibitor.[1] It has received FDA approval for the treatment of adult patients suffering from symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic disorder, particularly in cases where surgical intervention is not a viable option.[1][2] The therapeutic efficacy of this compound stems from its targeted inhibition of the colony-stimulating factor 1 receptor (CSF1R), a critical driver of the underlying pathology of TGCT.[1][2][3] This technical guide offers a comprehensive exploration of the molecular architecture, chemical characteristics, and functional mechanism of this compound, tailored for researchers, scientists, and professionals engaged in the field of drug development.

Molecular Blueprint and Chemical Characteristics

Chemical Identity

This compound is a synthetic small molecule characterized by a pyrrolopyridine scaffold.[4] Its precise chemical identity is defined by the following descriptors:

-

IUPAC Name: 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine[1]

-

Molecular Formula: C₂₀H₁₅ClF₃N₅[5]

-

Molecular Weight: 417.8 g/mol [5]

-

Canonical SMILES: C1=C(C=C(N=C1)NCC2=C(C=C(C=N2)CC3=CNC4=C3C=C(N=C4)Cl)N)C(F)(F)F

-

CAS Number: 1029044-16-3[5]

Caption: Chemical structure of this compound.

Physicochemical Profile

This compound presents as a yellow solid powder.[6] A summary of its key physicochemical properties is provided in the table below, offering insights into its drug-like characteristics.

| Property | Value | Reference(s) |

| pKa (Strongest Acidic) | 15.68 | |

| pKa (Strongest Basic) | 6.76 | |

| Solubility | Soluble in DMSO; Insoluble in water; Sparingly soluble in aqueous buffers. | [6][7] |

| Polar Surface Area | 66.49 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 6 |

Mechanism of Action: Targeting the CSF1R Signaling Axis

This compound functions as a potent and selective inhibitor of the CSF1R tyrosine kinase.[2][3] The pathogenesis of TGCT is intrinsically linked to the overexpression of the CSF1 ligand, which leads to the constitutive activation of the CSF1R signaling pathway. This, in turn, drives the recruitment and proliferation of macrophages, which are the primary cellular component of the tumor mass.[8][9]

By competitively binding to the ATP-binding pocket of CSF1R, this compound effectively blocks the autophosphorylation of the receptor and the subsequent initiation of downstream signaling cascades.[9] This targeted inhibition leads to a significant reduction in the population of tumor-associated macrophages, ultimately resulting in tumor regression and the alleviation of clinical symptoms.[10][11]

References

- 1. accegen.com [accegen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. ch.promega.com [ch.promega.com]

- 10. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]

Pexidartinib Target Engagement Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexidartinib (Turalio™) is a potent and selective small-molecule tyrosine kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). By disrupting the CSF1R signaling pathway, this compound effectively depletes tumor-associated macrophages (TAMs), a key component of the tumor microenvironment in various cancers. This technical guide provides an in-depth overview of the core assays used to evaluate the target engagement of this compound, from biochemical and cell-based methods to clinical pharmacodynamic biomarkers. Detailed methodologies, quantitative data, and pathway diagrams are presented to support researchers in the preclinical and clinical development of this compound and other CSF1R inhibitors.

Mechanism of Action and Target Profile

This compound is an ATP-competitive inhibitor that primarily targets CSF1R. It also demonstrates potent activity against the proto-oncogene c-Kit and FMS-like tyrosine kinase 3 (FLT3). The binding of this compound to CSF1R prevents the ligand-induced autophosphorylation of the receptor, thereby blocking downstream signaling cascades crucial for the proliferation, differentiation, and survival of macrophages.

CSF1R Signaling Pathway

The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for macrophage survival and proliferation. This compound's inhibition of CSF1R phosphorylation blocks these downstream events.

Caption: this compound inhibits CSF1R signaling.

Quantitative Data: In Vitro Inhibitory Activity

The potency of this compound against its primary and secondary targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the drug's efficacy.